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Toxicological Profile of Isobutylcitral: An Indepth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



Disclaimer: The following document summarizes the publicly available toxicological information for **Isobutylcitral** (3,7,9-trimethyl-2,6-decadienal). A comprehensive toxicological profile for this specific substance is not readily available in the public domain. This guide, therefore, details the known information and highlights significant data gaps, providing a framework for the necessary future toxicological evaluation of this compound. It is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Isobutylcitral is a colorless to amber liquid with a fruity, aldehydic, waxy, and floral odor.[1] Limited information regarding its chemical and physical properties is available.



Property	Value	Reference
Molecular Formula	C13H22O	
Molecular Weight	194.32 g/mol	_
Boiling Point	279.00 to 280.00 °C @ 760.00 mm Hg (estimated)	[1]
Vapor Pressure	0.004000 mmHg @ 25.00 °C (estimated)	[1]
Flash Point	236.00 °F TCC (113.60 °C) (estimated)	[1]
logP (o/w)	4.579 (estimated)	[1]
Water Solubility	3.405 mg/L @ 25 °C (estimated)	[1]
Solubility	Soluble in alcohol; insoluble in water	[1]

Toxicokinetics (Absorption, Distribution, Metabolism, and Excretion)

There is currently no publicly available information on the toxicokinetics of **isobutylcitral** in humans or animals. Understanding the absorption, distribution, metabolism, and excretion (ADME) of a substance is fundamental to assessing its potential toxicity.

Data Gaps:

- Absorption: Studies are needed to determine the rate and extent of isobutylcitral absorption through oral, dermal, and inhalation routes of exposure.
- Distribution: Information on the distribution of isobutylcitral and its metabolites to various tissues and organs is required to identify potential target organs of toxicity.
- Metabolism: The metabolic pathways of **isobutylcitral** need to be elucidated to understand its biotransformation and the potential formation of reactive metabolites.



 Excretion: The routes and rates of excretion of isobutylcitral and its metabolites are unknown.

Acute Toxicity

Limited acute toxicity data for **isobutylcitral** is available from a Material Safety Data Sheet.

Study	Species	Route	Value	Reference
LD50	Rat	Oral	12800 mg/kg	[2]
LC50	Rat	Inhalation	5000 ppm (6 hours)	[2]

Experimental Protocols: Detailed experimental protocols for these studies, including the specific strain of rats, vehicle used, and observation period, are not available in the public domain.

Data Gaps:

- Dermal LD50.
- Detailed clinical signs of toxicity observed in the acute studies.
- Gross and histopathological findings from the acute toxicity studies.

Local Irritation and Sensitization

A Material Safety Data Sheet indicates that **isobutylcitral** may cause slight skin irritation.[2] No data on eye irritation or skin sensitization potential is publicly available.

Data Gaps:

- Skin Irritation: A standardized skin irritation study (e.g., according to OECD TG 404) is needed to properly classify the skin irritation potential of isobutylcitral.
- Eye Irritation: An eye irritation study (e.g., according to OECD TG 405) is necessary to assess the potential for isobutylcitral to cause eye damage.



 Skin Sensitization: Data from a validated skin sensitization test (e.g., Local Lymph Node Assay, human repeat insult patch test) is required to determine if isobutylcitral is a skin sensitizer.

Sub-chronic and Chronic Toxicity

No information on the sub-chronic or chronic toxicity of **isobutylcitral** is publicly available. These studies are crucial for determining the No-Observed-Adverse-Effect Level (NOAEL) and identifying target organs for toxicity after repeated exposure.

Data Gaps:

 Repeated-dose oral, dermal, and inhalation toxicity studies of varying durations (e.g., 28-day, 90-day, and chronic studies) are needed.

Genotoxicity

There is no publicly available data on the genotoxic potential of **isobutylcitral**. A standard battery of in vitro and in vivo genotoxicity tests is required to assess the potential of a substance to cause genetic mutations or chromosomal damage.

Data Gaps:

- Gene Mutation: An Ames test (bacterial reverse mutation assay) is needed to evaluate the potential for point mutations.
- Chromosomal Aberrations: An in vitro chromosomal aberration test in mammalian cells is required.
- In vivo Genotoxicity: An in vivo micronucleus test in rodents is necessary to assess chromosomal damage in a whole animal system.

Carcinogenicity

No carcinogenicity studies have been identified for **isobutylcitral**. Long-term carcinogenicity bioassays in rodents are typically required for substances with widespread human exposure or for those that show evidence of genotoxicity.



Data Gaps:

 Two-year carcinogenicity bioassays in two rodent species (e.g., rat and mouse) would be necessary to evaluate the carcinogenic potential of isobutylcitral.

Reproductive and Developmental Toxicity

There is no publicly available information on the reproductive and developmental toxicity of **isobutylcitral**. These studies are essential to determine the potential for adverse effects on fertility, pregnancy, and offspring development.

Data Gaps:

- Reproductive/Developmental Toxicity Screening Test (OECD TG 421): This study would
 provide initial information on potential effects on male and female reproductive performance
 and on the development of offspring.
- Prenatal Developmental Toxicity Study (OECD TG 414): This study would assess the
 potential for adverse effects on the developing fetus.
- Two-Generation Reproduction Toxicity Study (OECD TG 416): This study would provide comprehensive information on the effects of isobutylcitral on all phases of the reproductive cycle.

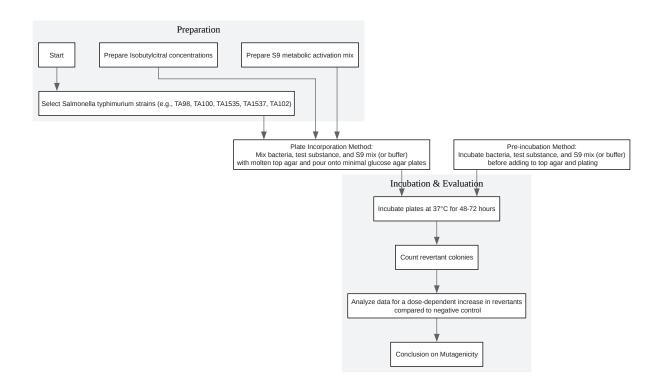
Human Data

No human data, such as from clinical studies or case reports, on the toxicity of **isobutylcitral** is publicly available.

Mandatory Visualizations

As specific data for **isobutylcitral** is not available, the following diagrams illustrate the generalized experimental workflows for key toxicological assays that would be necessary to build a comprehensive toxicological profile.

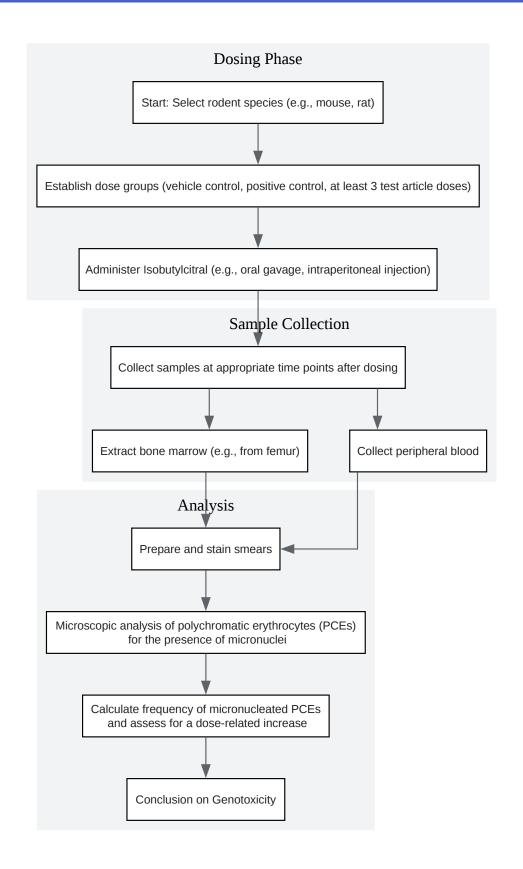




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Caption: Generalized workflow for an Ames test.

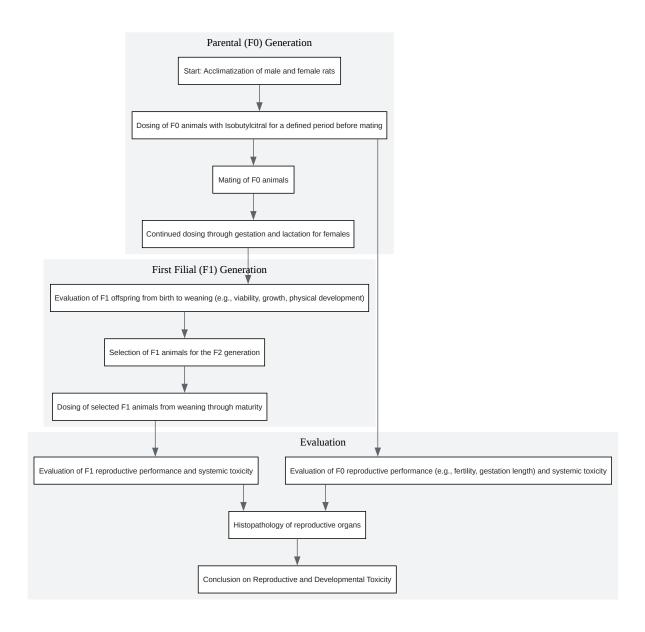




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Caption: Generalized workflow for an in vivo micronucleus assay.





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